molecular formula C18H15N5O3 B6528863 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide CAS No. 946272-50-0

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide

Cat. No.: B6528863
CAS No.: 946272-50-0
M. Wt: 349.3 g/mol
InChI Key: VJNMUGKVUZRXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide is a synthetically designed small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is presented as a high-purity chemical tool for research applications in drug discovery and biochemical screening. The structural motif of the [1,2,4]triazolo[4,3-b]pyridazine ring system is of significant interest in pharmaceutical research. Compounds based on this heterocyclic system have been investigated for their potential to interact with various enzyme targets, including cyclooxygenase-2 (COX-2), and have demonstrated promising anti-inflammatory profiles in preclinical research . Furthermore, structurally related [1,2,4]triazolo derivatives have been developed as highly potent and selective inhibitors of transforming growth factor-beta (TGF-β) type I receptor kinase, highlighting the potential of this chemotype in targeted kinase therapy . The molecular architecture of this compound incorporates a furan-2-carboxamide group linked via an ethoxy chain, which may influence its physicochemical properties and target binding affinity. This specific combination of heterocycles makes it a valuable candidate for probing structure-activity relationships in hit-to-lead optimization campaigns. It is supplied exclusively for non-human investigative studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-18(14-7-4-11-25-14)19-10-12-26-16-9-8-15-20-21-17(23(15)22-16)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNMUGKVUZRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the reported enzyme inhibitory activities of similar compounds, it can be inferred that this compound may affect various biochemical pathways associated with these enzymes. For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could affect neurotransmission.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

Given the reported pharmacological activities of similar compounds, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Biological Activity

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Antitumor Activity

Recent studies have indicated that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds were reported to be in the range of 17.83 μM to 19.73 μM, suggesting potent antiproliferative effects .

Compound IDCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways. Studies have shown that they can interact with DNA and inhibit topoisomerase activity, leading to increased DNA damage in cancer cells .

Antimicrobial Activity

In addition to antitumor properties, triazolo[4,3-b]pyridazine derivatives have also been evaluated for antimicrobial activity. Some studies report that these compounds demonstrate antibacterial effects against various strains of bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study conducted on a series of triazolo[4,3-b]pyridazine derivatives highlighted their efficacy against breast cancer cell lines. The results indicated that the presence of specific substituents on the triazole ring significantly enhanced cytotoxic activity.
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial properties of related compounds found that certain modifications in the chemical structure resulted in improved activity against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain triazolo derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50_{50} values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50_{50} (µM) Mechanism
MCF-75.4Apoptosis induction
HeLa6.8Cell cycle arrest

Antimicrobial Activity

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide has shown promising antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate efficacy

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of triazolo derivatives in models of neurodegenerative diseases like Alzheimer's. In vitro studies showed that these compounds could reduce oxidative stress markers and enhance neuronal survival in the presence of neurotoxic agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with this compound, researchers observed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis indicated that the compound significantly increased early apoptotic cells compared to controls.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against clinical isolates of S. aureus and E. coli. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

N-(2-((3-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Ethyl)Furan-2-Carboxamide
  • Key Difference : 3-Fluorophenyl vs. phenyl at position 3.
  • However, this may reduce solubility compared to the non-fluorinated phenyl variant .
  • Molecular Weight : 367.3 g/mol (C₁₈H₁₄FN₅O₃) .
N-((6-Ethoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Furan-2-Carboxamide
  • Key Difference : Ethoxy group at position 6 and methyl linker instead of ethyleneoxy.
  • The shorter methyl linker may restrict conformational flexibility .
  • Molecular Weight : 287.27 g/mol (C₁₃H₁₃N₅O₃) .

Functional Group Modifications

1-(2-((3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Ethyl)-3-(Thiophen-2-yl)Urea
  • Key Difference : Thiophene urea replaces furan carboxamide.
  • Thiophene’s sulfur atom may engage in hydrophobic or π-π interactions distinct from furan’s oxygen .
  • Molecular Weight : 380.4 g/mol (C₁₈H₁₆N₆O₂S) .
N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine (Vitas-M, STK651245)
  • Key Difference : Indole and trifluoromethyl groups replace phenyl and furan carboxamide.
  • Impact : The indole’s bulky aromatic system and trifluoromethyl group enhance hydrophobic and π-π interactions, likely improving BRD4 bromodomain inhibition. However, increased molecular weight (MW ~412 g/mol) may reduce bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Phenyl vs. Fluorophenyl : Fluorine substitution at the phenyl ring () may enhance target binding but reduce metabolic stability due to electronegativity .
  • Linker Length : Ethyleneoxy (target compound) vs. methyl () affects conformational flexibility and solubility. Longer linkers may improve binding pocket access .
  • Carboxamide vs. Urea: The carboxamide in the target compound offers a balance of hydrogen bonding and hydrophobicity, whereas urea derivatives () prioritize strong hydrogen-bond donor-acceptor interactions .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (~380 g/mol) falls within Lipinski’s rule of five, suggesting favorable oral bioavailability compared to bulkier analogs like Vitas-M (MW ~412 g/mol) .
  • LogP : Predicted to be moderate (~2.5–3.5) due to the phenyl and furan groups, balancing solubility and membrane permeability. Fluorinated analogs may have higher LogP .
  • Synthetic Feasibility : The ethyleneoxy linker and carboxamide group are synthetically accessible via nucleophilic substitution and amide coupling, as seen in and .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo-pyridazine ring is synthesized via cyclocondensation between 3-phenyl-1,2,4-triazole and 6-chloropyridazine under basic conditions. Key parameters include:

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Base: Potassium carbonate or triethylamine

  • Temperature: 80–100°C

  • Time: 12–24 hours

Example Protocol :

Alternative Route: Diazotization and Cyclization

Diazotization of 3-aminopyridazine followed by reaction with phenylacetylene yields the triazolo-pyridazine core. This method offers higher regioselectivity but requires stringent temperature control (−5°C to 0°C).

Functionalization with the Ethoxyethyl Linker

Nucleophilic Substitution at the 6-Position

The 6-chloro group in the triazolo-pyridazine core is replaced with an ethoxyethyl chain using 2-hydroxyethylamine or its protected derivatives.

Optimized Procedure :

Yield : 65–70%

Mitsunobu Reaction for Ether Formation

For higher efficiency, the Mitsunobu reaction couples 6-hydroxytriazolo-pyridazine with 2-bromoethanol using triphenylphosphine and DIAD:

Attachment of Furan-2-carboxamide

Carbodiimide-Mediated Amidation

The terminal amine of the ethoxyethyl linker is acylated with furan-2-carbonyl chloride using HOBt/EDCI coupling:

Mixed Anhydride Method

For acid-sensitive intermediates, the mixed anhydride method using isobutyl chloroformate improves yields:

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane/EtOAc gradients (purity >98%).

  • Reverse-phase HPLC : MeCN/water with 0.1% TFA (retention time: 12.3 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89–7.45 (m, 5H, phenyl), 6.82 (d, 1H, furan), 4.52 (t, 2H, OCH₂), 3.78 (t, 2H, NHCH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₆N₅O₃: 386.1254; found: 386.1256.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Solvent (Step 3)DCM+15% vs. THF
Temperature (Step 2)120°CMax yield
Catalyst (Step 4)EDCI/HOBt80% vs. 65%

Scalability Challenges

  • Ethoxyethyl linker installation : Exothermic reactions require controlled addition to prevent byproduct formation.

  • Furan acylation : Moisture-sensitive steps necessitate anhydrous conditions.

Alternative Synthetic Routes

One-Pot Sequential Reactions

A patent-described method combines core synthesis and linker attachment in a single pot using microwave irradiation (150°C, 30 min), achieving a 70% overall yield.

Enzymatic Amidations

Pilot-scale studies using Candida antarctica lipase B in tert-butanol show promise for greener synthesis (yield: 78%, ee >99%) .

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Spill Management: Collect spills using non-sparking tools, avoid dust generation, and dispose of waste in sealed containers. Prevent environmental release .
  • Storage: Store in tightly sealed containers under dry, ventilated conditions, away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are reported for structurally related triazolo-pyridazine derivatives?

Answer:

  • Stepwise Cyclization: Similar compounds (e.g., triazolo-pyridazines) are synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in polar solvents (e.g., ethanol, DMF) .
  • Functionalization: Post-cyclization modifications (e.g., etherification at the 6-position) use nucleophilic substitution with alkoxyethylamines in the presence of K₂CO₃ .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. Which analytical techniques are suitable for purity characterization?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify structural integrity .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclization steps. Software like Gaussian or ORCA is recommended .
  • Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
  • Machine Learning: Train models on existing triazolo-pyridazine reaction data to predict optimal temperatures, catalysts, and reaction times .

Q. How to resolve contradictions between NMR and X-ray crystallography data?

Q. How to design SAR studies for derivatives targeting kinase inhibition?

Answer:

  • Scaffold Diversification: Modify the furan-2-carboxamide group to introduce electron-withdrawing/-donating substituents and assess impact on binding affinity .
  • Enzymatic Assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
  • Molecular Docking: Perform docking studies (AutoDock Vina) to correlate substituent effects with predicted binding poses in kinase active sites .

Q. What experimental approaches validate enzymatic inhibition mechanisms?

Answer:

  • Kinetic Studies: Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the enzyme .
  • Cellular Assays: Use Western blotting to monitor downstream phosphorylation targets (e.g., ERK, AKT) in cancer cell lines .

Methodological Notes

  • Contradiction Management: Cross-validate spectroscopic data (e.g., NMR, IR, XRD) with computational models to resolve ambiguities .
  • Safety Compliance: Align handling practices with OSHA GHS standards, particularly for acute toxicity (Category 4) and skin/eye irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.